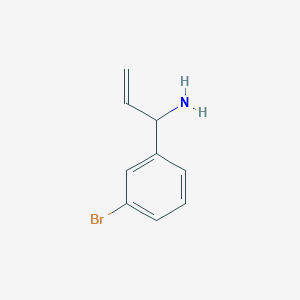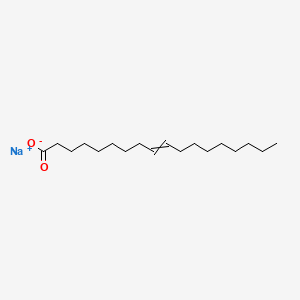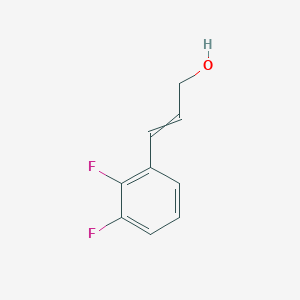
3-(2,3-difluorophenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Difluorofenil)prop-2-en-1-ol es un compuesto orgánico caracterizado por la presencia de un grupo difluorofenilo unido a una parte prop-2-en-1-ol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2,3-difluorofenil)prop-2-en-1-ol generalmente implica la reacción de 2,3-difluorobenzaldehído con alcohol propargílico en condiciones básicas. La reacción procede a través de un mecanismo de adición nucleofílica, seguido de un paso de reducción para producir el producto deseado. Las condiciones de reacción a menudo incluyen el uso de una base como hidróxido de sodio o carbonato de potasio, y la reacción se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas .
Métodos de producción industrial
La producción industrial de 3-(2,3-difluorofenil)prop-2-en-1-ol puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la destilación o la recristalización para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2,3-Difluorofenil)prop-2-en-1-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y electrófilos (por ejemplo, halógenos para reacciones de sustitución). Las condiciones de reacción varían según la transformación deseada, con condiciones típicas que incluyen temperatura ambiente a calentamiento moderado y el uso de solventes apropiados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen aldehídos, ácidos carboxílicos, alcoholes, alcanos y compuestos aromáticos sustituidos. Estos productos se pueden utilizar posteriormente en varios procesos y aplicaciones químicas .
Aplicaciones Científicas De Investigación
3-(2,3-Difluorofenil)prop-2-en-1-ol tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, incluidos los productos farmacéuticos y los agroquímicos.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido el desarrollo y la formulación de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y recubrimientos
Mecanismo De Acción
El mecanismo de acción de 3-(2,3-difluorofenil)prop-2-en-1-ol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas o receptores, lo que lleva a varios efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 3-(2,3-difluorofenil)prop-2-en-1-ol incluyen:
- 3-(3,4-Difluorofenil)prop-2-en-1-ol
- 3-(2,6-Difluorofenil)prop-2-en-1-ol
- 3-(4-Fluorofenil)prop-2-en-1-ol .
Singularidad
La singularidad de 3-(2,3-difluorofenil)prop-2-en-1-ol radica en su patrón de sustitución específico en el anillo fenilo, que puede influir en su reactividad y actividad biológica. La presencia de átomos de flúor puede mejorar la estabilidad y la lipofilia del compuesto, convirtiéndolo en un intermedio valioso en diversas aplicaciones químicas y farmacéuticas .
Propiedades
Fórmula molecular |
C9H8F2O |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3-(2,3-difluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-5,12H,6H2 |
Clave InChI |
MKPBTHWUSQGECI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


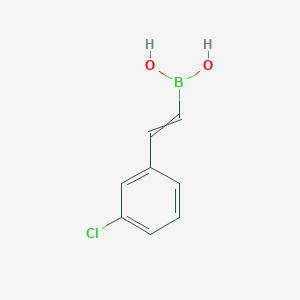
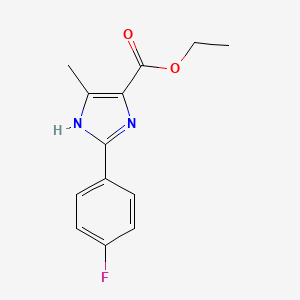
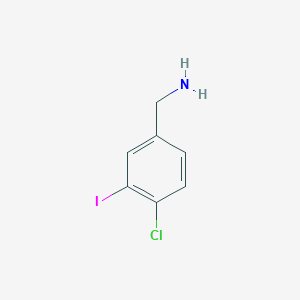
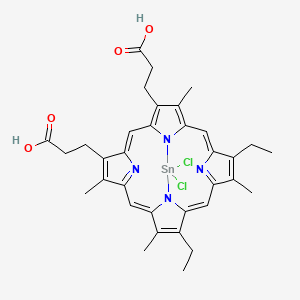
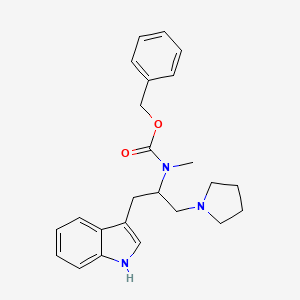
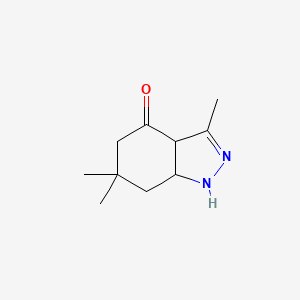
![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12438451.png)
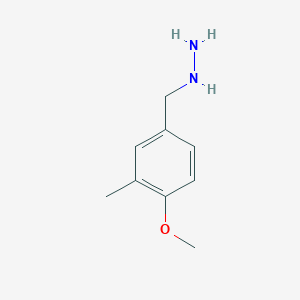
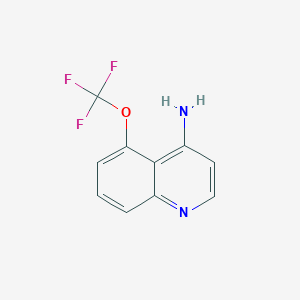
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12438474.png)
